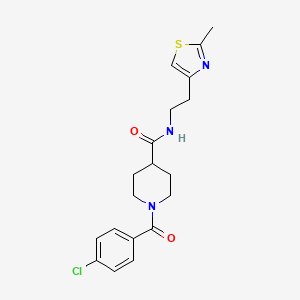
CID 20974800
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 20974800 is a chemical compound that has been widely studied in scientific research. It is a small molecule inhibitor that has shown potential in various applications, including cancer treatment and drug discovery.
Wirkmechanismus
CID 20974800 exerts its effects by inhibiting the activity of CDK2 and GSK-3β. CDK2 is a key regulator of the cell cycle, and its inhibition by CID 20974800 leads to cell cycle arrest and inhibition of cell proliferation. GSK-3β is involved in various cellular processes, including glucose metabolism, gene expression, and cell signaling. Inhibition of GSK-3β by CID 20974800 has been shown to lead to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
CID 20974800 has been shown to have several biochemical and physiological effects. It inhibits the activity of CDK2 and GSK-3β, leading to cell cycle arrest, inhibition of cell proliferation, and apoptosis in cancer cells. CID 20974800 has also been shown to have anti-inflammatory effects, as it inhibits the activity of the pro-inflammatory enzyme, cyclooxygenase-2 (COX-2).
Vorteile Und Einschränkungen Für Laborexperimente
CID 20974800 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in scientific research, and its mechanism of action is well understood. However, CID 20974800 also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on CID 20974800. One area of research is the development of more potent and selective inhibitors of CDK2 and GSK-3β. Another area of research is the development of new drug delivery systems to improve the solubility and bioavailability of CID 20974800. Additionally, CID 20974800 could be studied for its potential in other applications, such as neurodegenerative diseases and diabetes. Overall, CID 20974800 has shown great promise in scientific research, and further studies could lead to new discoveries and advancements in various fields.
Synthesemethoden
CID 20974800 is synthesized through a multi-step process that involves the use of various chemicals and reagents. The synthesis of CID 20974800 involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with 4-methylpiperazine in the presence of a base. The resulting product is then subjected to further reactions, including hydrogenation and acetylation, to yield the final product, CID 20974800.
Wissenschaftliche Forschungsanwendungen
CID 20974800 has been extensively studied in scientific research, particularly in the field of cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CID 20974800 has also been studied for its potential as a drug discovery tool. It has been shown to be a potent inhibitor of several enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β), which are involved in various cellular processes.
Eigenschaften
IUPAC Name |
1-(4-chlorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-13-22-17(12-26-13)6-9-21-18(24)14-7-10-23(11-8-14)19(25)15-2-4-16(20)5-3-15/h2-5,12,14H,6-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYBVDKYJXSRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)-N~4~-[2-(2-methyl-1,3-thiazol-4-YL)ethyl]-4-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


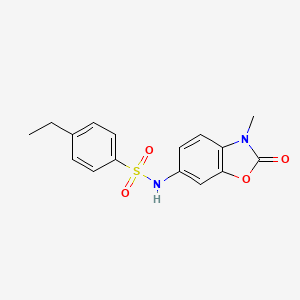
![N-(2,4-difluorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B7479094.png)
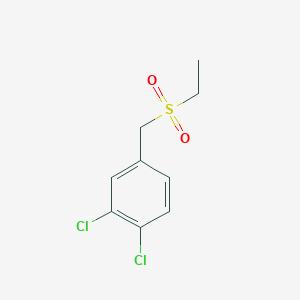

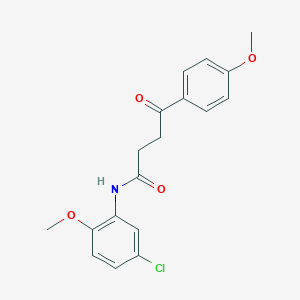
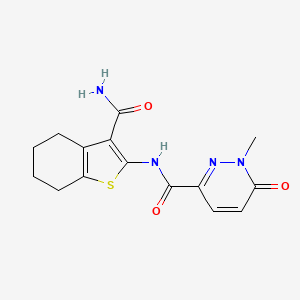
![2-{4-[2-(4-fluoroanilino)-2-oxoethyl]tetrahydro-1-pyrazinyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B7479143.png)
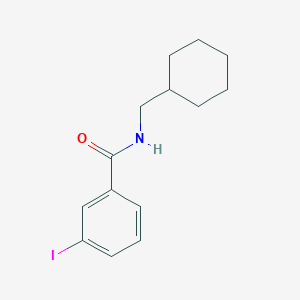
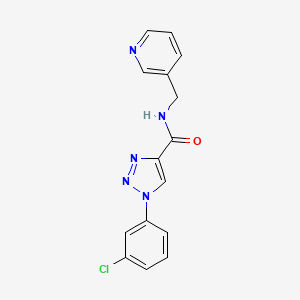
![ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B7479151.png)
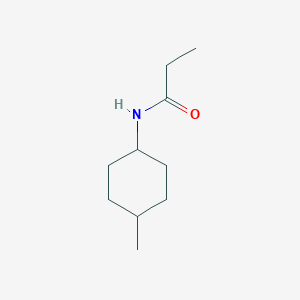
![4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide](/img/structure/B7479162.png)
